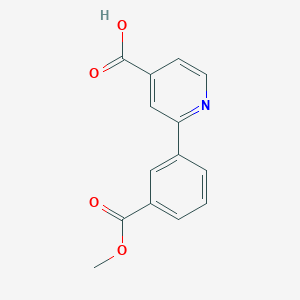
2-(3-Methoxycarbonylphenyl)-isonicotinic acid
Vue d'ensemble
Description
The compound is a derivative of isonicotinic acid, which is a pyridinecarboxylic acid, and phenylboronic acid, which is a boronic acid with a phenyl substituent . The methoxycarbonyl group (COOCH3) is an ester functional group.
Synthesis Analysis
While specific synthesis methods for this compound are not available, boronic acids and their derivatives are often used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions . Protodeboronation of pinacol boronic esters has been reported, which could potentially be relevant depending on the specific synthesis route .Molecular Structure Analysis
The molecular structure would likely consist of a pyridine ring (from the isonicotinic acid), attached to a phenyl ring (from the phenylboronic acid) via a carboxyl group. The methoxycarbonyl group would be attached to the phenyl ring .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, boronic acids and their derivatives are known to participate in various chemical reactions. One of the most common is the Suzuki-Miyaura cross-coupling reaction .Applications De Recherche Scientifique
Overview of Phosphonic Acids
Phosphonic acids, including compounds like 2-(3-Methoxycarbonylphenyl)-isonicotinic acid, are utilized across various research fields due to their bioactive properties and ability to target bones, among other applications. They are pivotal in drug development, medical imaging, and the creation of supramolecular materials. This versatility is attributed to the structural analogy of the phosphonic acid group with phosphate, offering significant potential in chemistry, biology, and physics. The synthesis methods for phosphonic acids, ranging from dealkylation of dialkyl phosphonates to direct methods using phosphorous acid, highlight the group's importance in numerous research projects (C. M. Sevrain et al., 2017).
Antituberculotic Activity of Isonicotinic Acid Derivatives
The study of isonicotinic acid derivatives, closely related to 2-(3-Methoxycarbonylphenyl)-isonicotinic acid, underscores the complex relationship between structure and antituberculotic activity. Despite over 200 derivatives being examined, most do not match the in vitro activity of isoniazid, the lead compound, due to partial hydrolysis. This research emphasizes the importance of understanding structural effects on bioactivity, with implications for developing novel antituberculosis treatments (T. Scior & S. J. Garcés-Eisele, 2006).
Antioxidant and Pharmacological Effects of Phenolic Acids
Phenolic acids like Chlorogenic Acid (CGA) exhibit a range of therapeutic roles, including antioxidant, anti-inflammatory, and neuroprotective effects. These compounds, found in various natural sources including green coffee and tea, have been investigated for their potential in modulating lipid and glucose metabolism. Such research provides a foundation for utilizing phenolic acids in addressing metabolic disorders, highlighting the importance of natural compounds in medical research (M. Naveed et al., 2018).
Syringic Acid's Pharmacological Importance
Syringic acid, a phenolic compound, demonstrates extensive therapeutic applications similar to the potential uses of 2-(3-Methoxycarbonylphenyl)-isonicotinic acid. It's beneficial for diabetes, cardiovascular diseases, and exhibits anti-oxidant and antimicrobial properties. Research into Syringic acid underscores the broader utility of phenolic compounds in preventing and treating a wide range of health conditions, supporting the exploration of similar compounds for pharmaceutical applications (Cheemanapalli Srinivasulu et al., 2018).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(3-methoxycarbonylphenyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-19-14(18)11-4-2-3-9(7-11)12-8-10(13(16)17)5-6-15-12/h2-8H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYEUSAIZCFFSPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=NC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679506 | |
| Record name | 2-[3-(Methoxycarbonyl)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxycarbonylphenyl)-isonicotinic acid | |
CAS RN |
1258627-15-4 | |
| Record name | 2-[3-(Methoxycarbonyl)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({Benzyl[2-(benzyl{[(1R,2S)-2-carboxycyclohexyl]carbonyl}amino)ethyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B1463521.png)
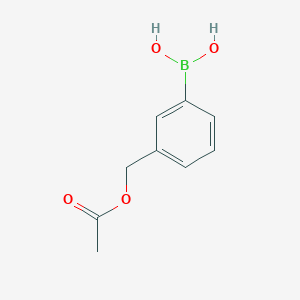
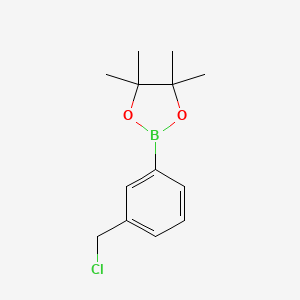
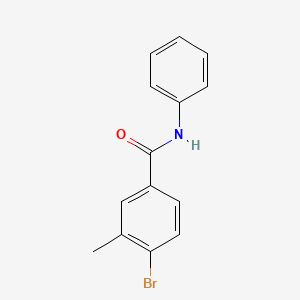
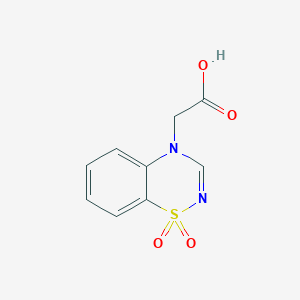
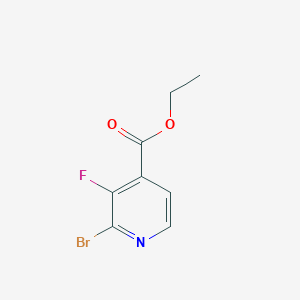
![2-{4-[(benzylamino)methyl]-3-phenyl-1H-pyrazol-1-yl}-N-phenylacetamide hydrochloride](/img/structure/B1463533.png)
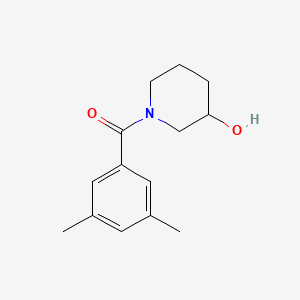
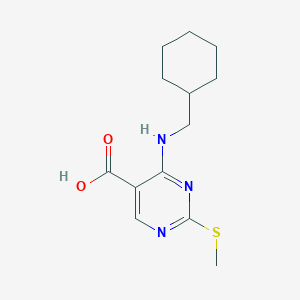
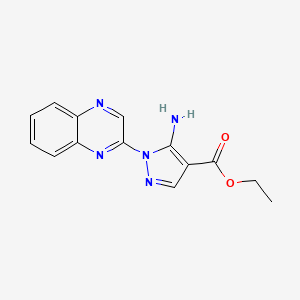
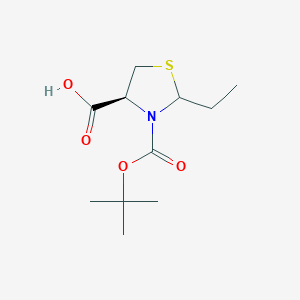

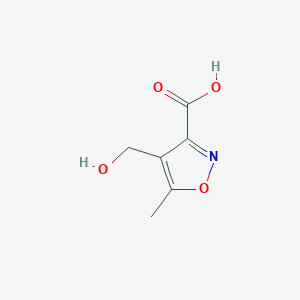
![8-Methyl-2-azaspiro[4.5]decane](/img/structure/B1463544.png)